trans-4-Amino-1-boc-3-hydroxypiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Structure and Properties

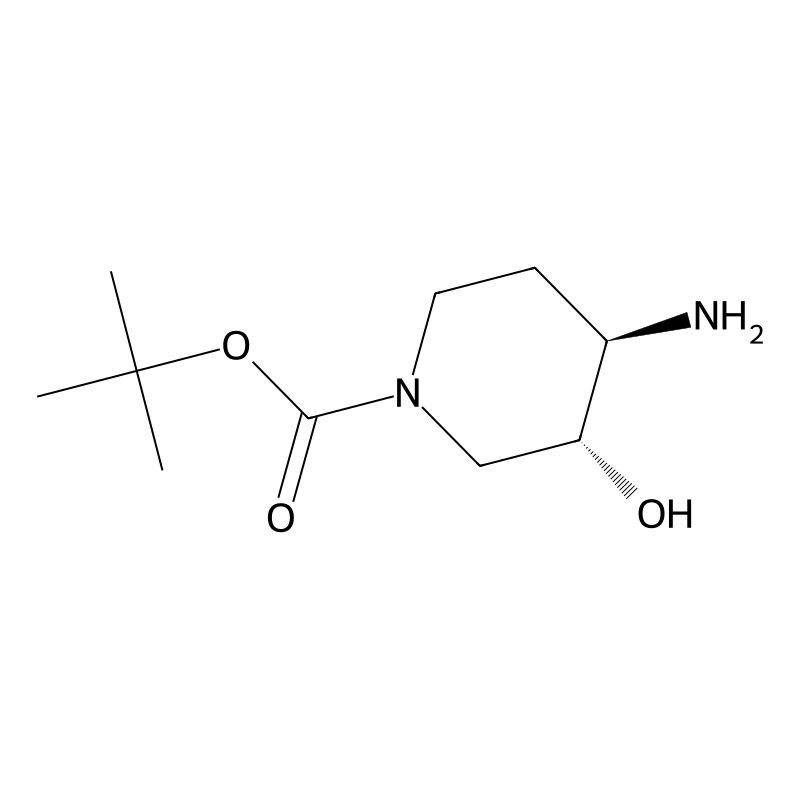

trans-4-Amino-1-boc-3-hydroxypiperidine is a chemical compound belonging to the class of piperidines. Piperidines are a group of organic compounds found in many natural products and pharmaceuticals. This specific molecule contains a hydroxyl group (OH), an amino group (NH2), and a Boc protecting group (Boc stands for tert-butyloxycarbonyl).

Potential Applications

Scientific research on trans-4-Amino-1-boc-3-hydroxypiperidine is ongoing, and its potential applications are being explored. Here are some areas of investigation:

Synthetic Organic Chemistry

As a building block for the synthesis of more complex molecules, including potential drug candidates. Source: Sigma-Aldrich product page, trans-4-(boc-amino)-3-hydroxypiperidine:

Medicinal Chemistry

Due to the presence of the functional groups, this molecule may have potential for interacting with biological systems. However, more research is needed.

Trans-4-Amino-1-boc-3-hydroxypiperidine is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol. It is classified as a piperidine derivative, specifically a tert-butyl carbamate of 4-amino-3-hydroxypiperidine. The compound is notable for its chirality, existing in specific stereoisomeric forms, which can influence its biological activity and reactivity in

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Deprotection Reactions: The tert-butyl group can be removed under acidic or basic conditions to yield the corresponding amine.

- Formation of Derivatives: The hydroxyl group can undergo esterification or etherification to form various derivatives.

These reactions are essential for synthesizing more complex molecules in pharmaceutical chemistry.

Research indicates that trans-4-amino-1-boc-3-hydroxypiperidine exhibits significant biological activity, particularly in the context of drug development. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. Specific activities may include:

- Antimicrobial Properties: Some studies suggest potential antibacterial activity.

- Neuroprotective Effects: Its structure may confer neuroprotective properties, making it relevant in treating neurodegenerative diseases.

Trans-4-Amino-1-boc-3-hydroxypiperidine can be synthesized through several methods:

- Boc Protection Method: Starting from 3-hydroxypiperidine, the amino group is protected using tert-butyloxycarbonyl chloride under basic conditions.

- Reduction Reactions: The compound can also be synthesized by reducing suitable precursors that contain carbonyl groups adjacent to the piperidine ring.

- Multi-Step Synthesis: Involves several steps including protection-deprotection sequences and functional group transformations to achieve the desired compound.

Each method has its advantages and may be chosen based on the desired yield and purity.

Trans-4-Amino-1-boc-3-hydroxypiperidine has several applications:

- Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceutical agents.

- Research Tool: Utilized in biochemical research for studying enzyme interactions and drug mechanisms.

- Potential Drug Candidate: Given its biological activities, it may serve as a lead compound for developing new therapeutic agents.

Interaction studies of trans-4-amino-1-boc-3-hydroxypiperidine focus on its binding affinities with various receptors and enzymes. Preliminary studies indicate potential interactions with:

- Enzymes involved in metabolic pathways, which could affect drug metabolism.

- Receptors related to neurological functions, suggesting implications in neuropharmacology.

Further studies are needed to characterize these interactions quantitatively and qualitatively.

Trans-4-Amino-1-boc-3-hydroxypiperidine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-hydroxypiperidine | Lacks tert-butyl protection | More polar, potentially higher solubility |

| (3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine | Different stereochemistry | May exhibit different biological activity |

| N-Boc-piperidine | No hydroxyl group | Used primarily as a building block in synthesis |

Trans-4-Amino-1-boc-3-hydroxypiperidine's unique combination of functional groups and stereochemistry contributes to its distinct reactivity and biological profile compared to these similar compounds .